molecular formula C28H38N6O7 B12370893 cBu-Cit-OH

cBu-Cit-OH

Cat. No.: B12370893
M. Wt: 570.6 g/mol
InChI Key: HLAKJCQSHGCDPL-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on the naming conventions of similar compounds (e.g., Boc-Tyr(tBu)-OH, Boc-D-Thr(tBu)-OH), "cBu" may denote a cyclobutyl or tert-butyl (tBu) group attached to a citrulline (Cit) residue. However, given the absence of direct data on cBu-Cit-OH, this analysis will focus on structurally and functionally analogous compounds from the evidence, such as Boc-Tyr(tBu)-OH, Boc-D-Thr(tBu)-OH, and BOC-CYS-OH, which share common protecting groups (e.g., tert-butyl, Boc) and applications in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cBu-Cit-OH involves the formation of a cyclobutane ring and the subsequent attachment of citrulline and para-aminobenzoic acid (PAB). The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the cyclobutane ring and the subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: cBu-Cit-OH primarily undergoes cleavage reactions, particularly in the presence of proteases such as cathepsin B. This cleavage releases the cytotoxic payload from the ADC, enabling targeted drug delivery .

Common Reagents and Conditions: The cleavage reactions typically occur under physiological conditions, with the presence of specific proteases being the key factor. The reaction conditions are optimized to ensure selective cleavage in the tumor microenvironment .

Major Products Formed: The major product formed from the cleavage of this compound is the active cytotoxic drug, which is released at the target site to exert its therapeutic effects .

Scientific Research Applications

Design and Functionality

The cBu-Cit linker incorporates a cyclobutane-1,1-dicarboxamide (cBu) structure, making it predominantly dependent on cathepsin B for its activity . Cathepsins are lysosomal proteases, and their overexpression in tumor cells makes them attractive targets for cleavable linkers in ADCs .

Enhanced Protease Specificity

Traditional valine-citrulline (Val-Cit) linkers exhibit broad sensitivity to multiple cathepsins, including cathepsin B, K, and L . To improve selectivity, the cBu-Cit linker was designed to be more specific to cathepsin B . Studies have shown that cathepsin B inhibitors can effectively suppress drug release from cBu-Cit-containing linkers, while cathepsin K inhibitors do not have a significant effect . In contrast, Val-Cit linkers appear resistant to all single-protease inhibitors .

Preclinical Studies

In vitro studies have demonstrated that ADCs containing cBu-Cit linkers exhibit equally potent antiproliferation effects compared to Val-Cit linker-containing ADCs . Furthermore, cBu-Cit linker-containing ADCs have shown greater tumor suppression in preclinical models .

In xenograft mouse models, both cBu-Cit and Val-Cit linker-containing ADCs were efficacious in inhibiting tumor growth at a dose of 3 mg/kg, but the cBu-Cit linker-containing ADCs exhibited greater tumor suppression .

Stability and Activity

The cBu-Cit linker is designed to be stable in circulation, preventing premature drug release and reducing off-target toxicity . The specificity of the cBu-Cit linker for cathepsin B ensures that the cytotoxic payload is released primarily within the tumor cells, maximizing the therapeutic effect .

Comparison with Other Linkers

FeaturecBu-Cit LinkerVal-Cit Linker
Protease Specificity Primarily dependent on cathepsin B Sensitive to multiple cathepsins (B, K, L)
Inhibitor Response Effectively inhibited by cathepsin B inhibitors Resistant to single protease inhibitors
Tumor Inhibition (in vitro) Greater tumor inhibition compared to Val-Cit Equally potent antiproliferation effects

Mechanism of Action

The mechanism of action of cBu-Cit-OH involves its cleavage by proteases such as cathepsin B. This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects on the cancer cells. The molecular targets and pathways involved include the binding of the ADC to specific antigens on the cancer cell surface, followed by internalization and cleavage of the linker to release the drug .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key structural and physicochemical properties of analogous compounds:

Compound Molecular Formula Molecular Weight Protecting Groups CAS Number Key Features
Boc-Tyr(tBu)-OH C₁₈H₂₇NO₅ 337.4 Boc (amine), tBu (phenol) 47375-34-8 Aromatic side chain (tyrosine), dual protection for peptide synthesis .
Boc-D-Thr(tBu)-OH C₁₃H₂₅NO₅ 275.35 Boc (amine), tBu (hydroxyl) 201217-86-9 D-configuration threonine; steric protection for hydroxyl group .
BOC-CYS-OH C₈H₁₅NO₄S 221.275 Boc (amine) 186706-80-9 Cysteine derivative; lacks tBu group, reactive thiol .
Fmoc-Aad(OtBu)-OH Not specified Not specified Fmoc (amine), tBu (carboxyl) Not provided γ-linked glutamic acid analog; base-labile Fmoc group .

Key Observations:

  • Protecting Groups : Boc (tert-butyloxycarbonyl) and tBu (tert-butyl) are common for amine and hydroxyl/carboxyl protection, respectively. Boc groups are acid-labile, while Fmoc (e.g., in Fmoc-Aad(OtBu)-OH) are base-labile, enabling orthogonal synthesis strategies .
  • Side Chains : Tyrosine (aromatic), threonine (hydroxyl), and cysteine (thiol) derivatives exhibit distinct reactivities. The tBu group in Boc-Tyr(tBu)-OH and Boc-D-Thr(tBu)-OH enhances steric hindrance, reducing undesired side reactions .
  • Molecular Weight : Bulkier residues (e.g., Boc-Tyr(tBu)-OH at 337.4 g/mol) may impact solubility and coupling efficiency in solid-phase synthesis compared to smaller analogs like BOC-CYS-OH (221.275 g/mol) .

Supplier and Quality Control

Suppliers like Combi-Blocks (Boc-Tyr(tBu)-OH) and GLPBIO (Fmoc-Aad(OtBu)-OH) emphasize high purity (>98%) and provide certificates of analysis (COA) and safety data sheets (SDS) . In contrast, BOC-CYS-OH is available from Chem-Impex International with WGK Germany toxicity level 3, indicating significant aquatic hazard .

Research Findings and Challenges

  • Steric Effects : The tBu group in Boc-D-Thr(tBu)-OH slows coupling reactions compared to unprotected threonine, requiring optimized conditions .
  • Solubility Issues : Boc-Tyr(tBu)-OH’s hydrophobicity (due to aromatic and tBu groups) may necessitate polar aprotic solvents like DMF .
  • Safety Trade-offs : While tBu protection improves stability, it introduces handling risks (e.g., inhalation toxicity) that demand stringent lab protocols .

Biological Activity

cBu-Cit-OH, or cyclobutane-1,1-dicarboxamide-citrulline, is a novel linker used in antibody-drug conjugates (ADCs) that has garnered attention for its unique properties and biological activity. This article explores the biological mechanisms, efficacy, and comparative studies related to this compound, particularly focusing on its role in cancer therapeutics.

Overview of this compound

This compound is designed to enhance the delivery of cytotoxic agents specifically to cancer cells while minimizing off-target effects. The compound functions primarily through the selective cleavage by cathepsin B, an enzyme often overexpressed in various tumor types. This specificity is crucial for the effectiveness of ADCs as it ensures that the cytotoxic payload is released primarily within the tumor microenvironment.

The biological activity of this compound can be summarized as follows:

  • Selective Cleavage : this compound linkers are predominantly cleaved by cathepsin B, leading to a controlled release of the attached cytotoxic drug. Studies show that cBu-Cit linkers demonstrate over 75% inhibition of drug release when exposed to cathepsin B inhibitors, while traditional Val-Cit linkers show less than 15% inhibition under similar conditions .
  • Hydrogen Bonding : The structural features of cBu allow for multiple hydrogen bonding interactions with cathepsin B, enhancing binding affinity and cleavage efficiency. This structural advantage contributes to its effectiveness compared to other linkers .

Comparative Efficacy

In vitro studies have demonstrated that ADCs utilizing cBu-Cit linkers exhibit superior tumor inhibitory effects compared to those with Val-Cit linkers. Specifically:

  • Tumor Inhibition : ADCs with cBu-Cit linkers showed greater antiproliferative effects in various cancer cell lines, achieving significant tumor suppression at doses as low as 3 mg/kg .
  • Stability and Performance : The stability of cBu-Cit linkers in biological systems has been confirmed through pharmacokinetic studies, which indicate comparable or improved stability in mouse models compared to Val-Cit linkers .

Data Table: Comparative Analysis of Linker Performance

Linker TypeCathepsin B Cleavage InhibitionTumor Suppression EfficacyStability in Mouse Plasma
cBu-Cit>75%HighHigh
Val-Cit<15%ModerateModerate

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound in ADC formulations:

  • Dorywalska et al. (2016) : This study highlighted the instability of Val-containing peptide linkers in plasma and underscored the advantages of using cBu-based linkers for improved stability and efficacy in ADCs .
  • Caculitan et al. (2017) : The research demonstrated that ADCs containing cBu-Cit linkers exhibited significantly enhanced tumor inhibitory effects compared to those with Val-Cit linkers, establishing a clear advantage for cBu technology in cancer therapy .
  • Recent Advances (2023) : A comprehensive review indicated that ADCs employing cBu-Cit linkers not only maintain high specificity for cathepsin B but also achieve effective drug release mechanisms that are pivotal for therapeutic success against various malignancies .

Q & A

Basic Research Questions

Q. How can cBu-Cit-OH be reliably characterized using spectroscopic and chromatographic methods?

To ensure accurate characterization, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, 2D-COSY), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). Cross-validate results with established protocols for peptide-derived compounds, ensuring purity >95% via HPLC retention time alignment and spectral library matching .

Q. What experimental design principles should guide the synthesis optimization of this compound?

Use factorial design (e.g., response surface methodology) to evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. Replicate experiments under controlled conditions to minimize batch-to-batch variability. Document deviations and validate reproducibility through at least three independent syntheses .

Q. How should researchers formulate hypotheses about this compound’s biochemical interactions?

Apply the PICOT framework: define the P opulation (e.g., enzyme targets), I ntervention (this compound concentration), C omparison (control compounds), O utcome (binding affinity), and T ime (kinetic assays). Align hypothesis testing with dose-response curves and molecular docking simulations .

Q. What criteria ensure ethical and feasible in vitro testing of this compound?

Follow the FINER criteria: F easible (resource availability), I nteresting (novelty in mechanism), N ovel (unexplored biochemical pathways), E thical (cell line compliance), and R elevant (therapeutic potential). Validate assays using positive/negative controls and blinded data analysis .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility and stability be systematically resolved?

Conduct iterative analysis using mixed-methods approaches:

  • Quantitative : Compare solubility profiles across solvents (e.g., DMSO vs. aqueous buffers) via UV-Vis spectroscopy.
  • Qualitative : Perform stability studies under varying pH/temperature, using LC-MS to track degradation products. Apply triangulation to reconcile discrepancies, referencing peer-reviewed protocols for analogous compounds .

Q. What advanced statistical models are suitable for analyzing this compound’s dose-dependent effects in complex biological systems?

Implement hierarchical Bayesian models to account for inter-experiment variability. Use principal component analysis (PCA) to identify confounding variables (e.g., cell passage number) and partial least squares regression (PLSR) to correlate structural features with activity. Validate models via leave-one-out cross-validation .

Q. How can researchers design multi-omics studies to explore this compound’s mechanism of action?

Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify perturbed networks. Establish causality via CRISPR-Cas9 knockout models of prioritized targets, ensuring rigorous false-discovery-rate (FDR) correction .

Q. What strategies address reproducibility challenges in this compound’s in vivo pharmacokinetic studies?

Standardize protocols for animal models (e.g., C57BL/6 mice) by controlling diet, circadian cycles, and administration routes. Use tandem mass spectrometry (MS/MS) for plasma/tissue quantification, validated against certified reference materials. Report data adhering to ARRIVE guidelines .

Q. How should conflicting results from this compound’s enzyme inhibition assays be interpreted?

Perform meta-analysis of kinetic parameters (e.g., KiK_i, IC50_{50}) across studies, adjusting for assay conditions (pH, ionic strength). Use surface plasmon resonance (SPR) to validate binding kinetics independently. Explore allosteric modulation via mutagenesis studies .

Q. What computational approaches predict this compound’s off-target interactions with high accuracy?

Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with machine learning (e.g., random forests trained on ChEMBL data). Validate predictions via thermal shift assays (TSA) and isothermal titration calorimetry (ITC) .

Q. Methodological Frameworks and Tools

  • PICOT : For hypothesis-driven experimental design .
  • FINER : To evaluate research feasibility and ethical alignment .
  • Bayesian Modeling : For complex data analysis .
  • Multi-omics Integration : To uncover mechanistic insights .

Properties

Molecular Formula

C28H38N6O7

Molecular Weight

570.6 g/mol

IUPAC Name

1-N'-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide

InChI

InChI=1S/C28H38N6O7/c29-27(41)31-16-4-6-21(24(38)32-20-9-7-19(18-35)8-10-20)33-26(40)28(13-5-14-28)25(39)30-15-2-1-3-17-34-22(36)11-12-23(34)37/h7-12,21,35H,1-6,13-18H2,(H,30,39)(H,32,38)(H,33,40)(H3,29,31,41)/t21-/m0/s1

InChI Key

HLAKJCQSHGCDPL-NRFANRHFSA-N

Isomeric SMILES

C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO

Canonical SMILES

C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)NC(CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.